(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone: is a chemical compound with a unique structure that includes a chlorothiophene ring, a furan ring, and a piperidine ring. This compound is known for its versatility and is used in various scientific research applications, including drug development and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, such as chlorothiophene and furan derivatives. These intermediates are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure the high purity of the final product. Continuous flow chemistry might also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids or ketones, while reduction reactions might yield alcohols or amines.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to oxidative stress or inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signaling cascades or metabolic processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
5-Chlorothiophene-2-carboxylic acid: : Similar core structure but lacks the piperidine and furan components.
Furan-2-ylmethyl piperidine: : Contains the furan and piperidine rings but lacks the chlorothiophene component.
4-(((Furan-2-ylmethyl)thio)methyl)piperidine: : Similar to the target compound but without the chlorothiophene ring.
These compounds have different properties and applications due to their structural differences.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c17-15-4-3-14(22-15)16(19)18-7-5-12(6-8-18)10-21-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDZFYKBPBZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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